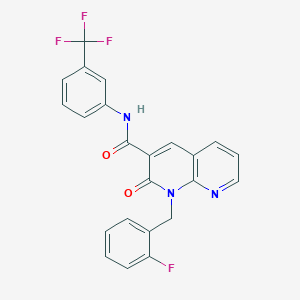![molecular formula C13H14N2O3 B2492508 1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-25-7](/img/structure/B2492508.png)
1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse chemical reactions and potential in various fields due to its unique structural properties. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two adjacent nitrogen atoms, which have been extensively studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. An improved synthesis method for pyrazole derivatives demonstrated a significant yield increase, using ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield up to 97.1% (Dong, 2011).
Molecular Structure Analysis
Pyrazole derivatives' molecular structure is often determined through spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies provide unambiguous structure determination, revealing key features like intermolecular hydrogen bond interactions and conformational stability (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazole compounds undergo various chemical reactions, including functionalization, cyclocondensation, and substitution. Functionalization reactions of pyrazole carboxylic acid and acid chloride with aminophenols lead to N-(hydroxyphenyl)-pyrazole carboxamides in good yields, demonstrating the versatility of pyrazole derivatives in forming new compounds (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure, often determined by single-crystal X-ray analysis, reveals detailed information about the molecular conformation and intermolecular interactions that influence the physical properties of these compounds.
Chemical Properties Analysis
Pyrazole derivatives exhibit a range of chemical properties due to the presence of nitrogen atoms in the ring, which affects their reactivity and interaction with other molecules. These compounds are known for their ability to participate in hydrogen bonding and π-π interactions, contributing to their stability and reactivity in chemical reactions.
- Improved synthesis and yield of pyrazole derivatives (Dong, 2011).
- Molecular structure determination using spectroscopic methods and X-ray diffraction (Naveen et al., 2021).
- Functionalization reactions of pyrazole carboxylic acids (Yıldırım & Kandemirli, 2006).
Scientific Research Applications
Structural and Spectral Studies
1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its derivatives are extensively studied for their structural and spectral properties. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, revealed insights through experimental and theoretical studies, including density functional theory (DFT) analyses and NMR spectroscopy (Viveka et al., 2016).
Functionalization Reactions
The compound's derivatives are used in functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are significant in synthesizing diverse organic compounds (Yıldırım & Kandemirli, 2006).
Role as Receptor Antagonists
Some derivatives of this compound have been designed and evaluated as receptor antagonists, indicating potential applications in pharmaceutical research (Harper et al., 1994).
Auxin Activities and Agricultural Applications
Research has also explored the auxin activities of compounds derived from pyrazole-3-carboxylic acid, indicating potential uses in agriculture, such as growth regulation or as herbicides (Yue et al., 2010).
Synthesis Improvement
Improvements in the synthesis of pyrazole-4-carboxylic acid, closely related to the compound , have been reported. This includes optimizing reaction conditions to increase yield, which is crucial for industrial-scale production (Dong, 2011).
Antileukemic Activity
Some derivatives have been investigated for their antileukemic activity, showing potential in the development of new therapeutic agents (Shealy & O'dell, 1971).
Coordination Polymers
The use of pyrazole-carboxylic acid derivatives in the construction of coordination polymers, particularly with metals like Zn and Cd, has been studied. These materials have applications in areas like catalysis, gas storage, and separation (Cheng et al., 2017).
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-[(4-ethylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-10-3-5-11(6-4-10)18-9-15-8-7-12(14-15)13(16)17/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUNMMRCPOIZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

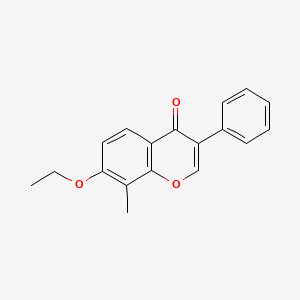
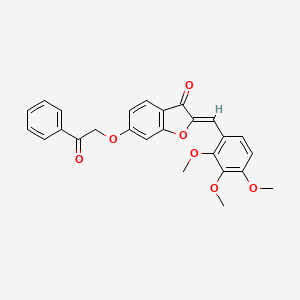

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)
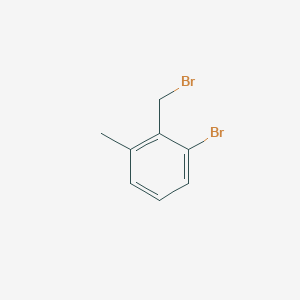
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)
![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)
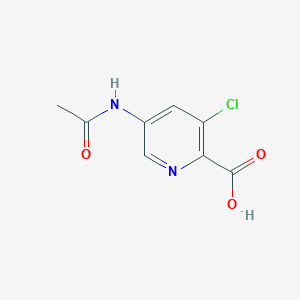
![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

